1-(Pyridin-4-YL)cyclopropanamine
Description
1-(Pyridin-4-YL)cyclopropanamine (CAS: 1060815-26-0) is a cyclopropane derivative featuring a pyridine ring substituted at the 4-position. Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol .
Properties
IUPAC Name |
1-pyridin-4-ylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8(3-4-8)7-1-5-10-6-2-7/h1-2,5-6H,3-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMKSDWWSUWVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-4-YL)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of pyridine derivatives. For instance, the reaction of pyridine with cyclopropylamine under specific conditions can yield this compound. Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-YL)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted cyclopropanamines .
Scientific Research Applications
1-(Pyridin-4-YL)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-YL)cyclopropanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Methyl-Substituted Analogs
Halogen-Substituted Analogs
- 1-(6-Chloropyridin-2-YL)cyclopropanamine (CAS: 1060811-69-9): Formula: C₈H₉ClN₂ Molecular Weight: 168.63 g/mol Chlorine’s electron-withdrawing effect may reduce metabolic stability compared to non-halogenated analogs .
Heterocyclic Variants
Replacing pyridine with other heterocycles alters electronic properties:
Phenyl and Substituted Phenyl Analogs
Phenyl-based analogs exhibit significant structural divergence:
Market and Industrial Perspectives
- 1-(4-Methylphenyl)cyclopropanamine has a well-established market, with projected growth in supply and consumption from 2020–2025 .
Biological Activity
Overview
1-(Pyridin-4-YL)cyclopropanamine is an organic compound with the molecular formula CHN. It features a cyclopropane ring connected to a pyridine ring via an amine group. This compound has garnered attention for its significant biological activities, particularly in the context of inhibiting specific enzymes and affecting cellular processes.
The primary target of this compound is Prolyl-tRNA synthetase (PRS) . The compound inhibits PRS by interacting with the ATP-binding site, leading to disruptions in protein synthesis within parasitic organisms such as Toxoplasma gondii . This inhibition is crucial as it directly affects the parasite's ability to produce proteins necessary for its survival.
Biochemical Pathways
This compound has been shown to engage in various biochemical interactions:
- Inhibition of Protein Synthesis : By targeting PRS, the compound effectively halts protein synthesis, leading to parasite death.
- Cellular Effects : It exhibits potent inhibition at the cellular level, particularly against T. gondii, demonstrating its potential as an antiparasitic agent .
- Metabolic Interactions : The compound likely interacts with metabolic pathways related to pyrimidine synthesis and degradation, potentially influencing various cellular functions .
Pharmacokinetics
Research indicates that this compound undergoes oxidative metabolism in human and rat liver microsomes, suggesting a moderate stability profile in biological systems. This property is essential for understanding its bioavailability and therapeutic potential .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. In laboratory studies, it has shown effectiveness against various pathogens, indicating its potential application in treating infections caused by resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Target Interaction | Unique Features |
|---|---|---|
| 1-(Pyridin-3-YL)cyclopropanamine | PRS | Different positional isomer may exhibit varied activity |
| 1-(Pyridin-2-YL)cyclopropanamine | PRS | Structural differences affect binding affinity |
| 1-(Pyridin-4-YL)cyclopropanol | Not directly linked to PRS | Alcohol instead of amine alters biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
